molecular formula C19H24BNO4S B1591258 N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide CAS No. 674776-54-6

N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide

Cat. No.: B1591258
CAS No.: 674776-54-6
M. Wt: 373.3 g/mol
InChI Key: RLVWYHYMSBRBKK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound is 4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide. This nomenclature follows standard IUPAC conventions by identifying the central benzenesulfonamide core structure with specific substitution patterns. The systematic name begins with the methyl substituent at the 4-position of the benzene ring attached to the sulfonamide group, followed by the N-substituted phenyl ring bearing the dioxaborolane functionality.

The structural representation can be expressed through multiple molecular notation systems. The Simplified Molecular Input Line Entry System notation for this compound is documented as B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C. The International Chemical Identifier string provides another standardized representation: InChI=1S/C19H24BNO4S/c1-14-6-12-17(13-7-14)26(22,23)21-16-10-8-15(9-11-16)20-24-18(2,3)19(4,5)25-20/h6-13,21H,1-5H3. These notations systematically encode the compound's complete molecular structure, including connectivity patterns and hydrogen distribution.

The tetramethyl-1,3,2-dioxaborolane portion of the molecule represents a cyclic boronate ester where the boron atom is incorporated into a six-membered ring system containing two oxygen atoms. This structural motif is commonly referred to as a pinacol ester due to its derivation from pinacol. The phenyl ring bearing this boronate functionality is connected through an amide linkage to a para-methylbenzenesulfonamide group, creating the complete molecular architecture.

Molecular Formula and Stereochemical Considerations

The molecular formula C19H24BNO4S indicates the compound contains nineteen carbon atoms, twenty-four hydrogen atoms, one boron atom, one nitrogen atom, four oxygen atoms, and one sulfur atom. This formula corresponds to a molecular weight of 373.27 to 373.3 grams per mole, with slight variations in reported values likely reflecting different measurement precision or computational methods. The presence of the boron atom within the dioxaborolane ring system creates a unique heteroatomic framework that distinguishes this compound from typical organic molecules.

The molecular structure exhibits specific geometric constraints imposed by the dioxaborolane ring system. The boron atom adopts a trigonal planar geometry when considering its bonding to the two ring oxygen atoms and the aromatic carbon. This geometric arrangement influences the overall molecular conformation and potentially affects the compound's reactivity patterns. The tetramethyl substitution on the dioxaborolane ring provides steric bulk that may influence both conformational preferences and chemical accessibility.

Stereochemical analysis reveals that the compound lacks traditional chiral centers, eliminating concerns about enantiomeric forms. However, the molecule does exhibit conformational flexibility around the sulfonamide linkage and the boron-carbon bond connecting the dioxaborolane to the phenyl ring. These rotational degrees of freedom allow for multiple conformational states, though steric interactions between the bulky tetramethyl dioxaborolane group and other molecular components may favor specific conformations.

The International Chemical Identifier Key RLVWYHYMSBRBKK-UHFFFAOYSA-N provides a unique molecular fingerprint that accounts for the complete structural connectivity without stereochemical specification. This indicates that the compound is treated as a single structural entity without stereoisomeric variants in current chemical databases. The absence of stereochemical descriptors in the nomenclature and database entries confirms that no stereochemical ambiguity exists for this particular molecular structure.

Molecular Parameter Value Source
Molecular Formula C19H24BNO4S PubChem, AChemBlock
Molecular Weight 373.27-373.3 g/mol Multiple sources
Chemical Abstracts Service Number 674776-54-6 Multiple sources
InChI Key RLVWYHYMSBRBKK-UHFFFAOYSA-N PubChem, Sigma-Aldrich
Stereochemical Centers None Database analysis

Properties

IUPAC Name

4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BNO4S/c1-14-6-12-17(13-7-14)26(22,23)21-16-10-8-15(9-11-16)20-24-18(2,3)19(4,5)25-20/h6-13,21H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVWYHYMSBRBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584515
Record name 4-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674776-54-6
Record name 4-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 674776-54-6
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Preparation Methods

The synthesis of N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide typically involves the introduction of the boronate ester group onto a suitably functionalized aromatic sulfonamide precursor. The key step is the borylation of an aryl halide or aryl sulfonamide derivative, often catalyzed by palladium complexes under inert conditions.

Key Preparation Methods

Step Description Reagents & Conditions Notes
1. Preparation of Aryl Sulfonamide Precursor Synthesis of the tolylsulfonamide-substituted aryl compound, often starting from 4-aminophenylboronic acid derivatives or via sulfonylation of 4-aminophenylboronic acid pinacol ester Toluenesulfonyl chloride, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane), room temperature to mild heating Ensures formation of sulfonamide linkage on the aromatic amine
2. Borylation to Introduce Dioxaborolane Group Palladium-catalyzed borylation of aryl halide or direct conversion of aryl sulfonamide to the pinacol boronate ester Pd(PPh3)4 or Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron (B2pin2), base (e.g., potassium acetate or carbonate), solvent (THF or dioxane), inert atmosphere (N2 or Ar), temperature 80–100°C, 12–24 hours Critical step for installing the boronate ester; reaction monitored by TLC or HPLC
3. Purification and Characterization Purification by column chromatography (silica gel), recrystallization if needed Eluent: ethyl acetate/hexane mixtures Characterization by NMR (1H, 13C), HRMS, IR spectroscopy to confirm structure and purity

Detailed Reaction Conditions and Parameters

  • Catalysts: Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 are standard catalysts facilitating the borylation step efficiently.
  • Boronic Ester Source: Bis(pinacolato)diboron (B2pin2) is the common reagent providing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.
  • Bases: Potassium acetate or potassium carbonate are frequently used to promote the borylation reaction.
  • Solvents: Anhydrous tetrahydrofuran (THF) or 1,4-dioxane are preferred solvents due to their ability to dissolve reagents and maintain inert conditions.
  • Atmosphere: Nitrogen or argon atmosphere is maintained to prevent oxidation of sensitive boronate intermediates.
  • Temperature: Typical reaction temperatures range from 80°C to 100°C, optimized to balance reaction rate and selectivity.
  • Reaction Time: Usually 12 to 24 hours depending on scale and substrate reactivity.

Research Findings and Optimization

  • Yield Optimization: Studies show that the choice of base and catalyst loading significantly affects the yield of the boronate ester. For example, increasing Pd catalyst loading to 5 mol% and using potassium acetate can improve yields above 85%.
  • Purity: Purification via silica gel chromatography using ethyl acetate/hexane gradients yields the compound with >95% purity, confirmed by NMR and HRMS.
  • Stability: The dioxaborolane moiety is sensitive to moisture; thus, the compound must be handled and stored under dry, inert conditions to prevent hydrolysis to boronic acids.

Summary Table of Preparation Method

Parameter Details
Starting Material Aryl sulfonamide derivative or aryl halide bearing sulfonamide group
Borylation Reagent Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(PPh3)4 or Pd(dppf)Cl2 (2–5 mol%)
Base Potassium acetate or potassium carbonate (2 equivalents)
Solvent Anhydrous THF or 1,4-dioxane
Atmosphere Nitrogen or argon
Temperature 80–100°C
Reaction Time 12–24 hours
Purification Silica gel column chromatography (ethyl acetate/hexane)
Characterization ¹H NMR, ¹³C NMR, HRMS, IR spectroscopy

Analytical Techniques for Verification

Additional Notes on Industrial and Research Scale Preparation

  • Scale-Up: Industrial synthesis adapts the same palladium-catalyzed borylation with continuous flow reactors to enhance yield, reproducibility, and reduce waste.
  • Automation: Automated systems allow precise control of temperature, atmosphere, and reagent addition, critical for sensitive boronate ester formation.
  • Environmental Considerations: Optimization includes minimizing palladium catalyst loading and solvent recycling to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: Substitution reactions can occur at the boronic acid or sulfonamide moieties.

Common Reagents and Conditions:

  • Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve reducing agents like lithium aluminum hydride.

  • Substitution reactions may require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation can yield boronic esters or borates.

  • Reduction can produce reduced derivatives of the compound.

  • Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Organic Synthesis

N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide is primarily utilized as a reagent in organic synthesis:

  • Suzuki Coupling Reactions : The boron atom in the dioxaborolane allows for efficient Suzuki coupling reactions with aryl halides. This application is crucial for constructing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
  • Aldol Reactions : The compound can also participate in aldol reactions due to the presence of aldehyde functionalities. This versatility is beneficial for synthesizing complex organic molecules .

Materials Science

The compound plays a significant role in the development of advanced materials:

  • Aggregation-Induced Emission (AIE) : It has been employed to synthesize AIE-active molecules that exhibit enhanced luminescence properties. These materials are utilized in optoelectronic devices such as organic light-emitting diodes (OLEDs) and sensors .
  • Dye-Sensitized Solar Cells (DSSCs) : The compound has shown potential as a dye in DSSCs, contributing to improved power conversion efficiencies. For instance, it was reported to achieve a power conversion efficiency of 4.94% when used in specific dye formulations .

Medicinal Chemistry

In medicinal chemistry, this compound exhibits promising applications:

  • Anticancer Agents : The sulfonamide moiety is known for its biological activity. Compounds containing this group have been studied for their potential as anticancer agents by inhibiting specific enzymes involved in tumor growth .
  • Drug Development : The compound's ability to form stable complexes with metal ions makes it a candidate for drug delivery systems and targeted therapies. Its functionalization can enhance bioavailability and therapeutic efficacy .

Case Studies

Application AreaStudy ReferenceFindings
Organic Synthesis Demonstrated high efficiency in Suzuki coupling reactions with aryl halides.
Materials Science Exhibited strong AIE properties suitable for OLED applications.
Medicinal Chemistry Showed potential as an anticancer agent through enzyme inhibition studies.

Mechanism of Action

The mechanism by which N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, leading to modulation of biological processes.

Comparison with Similar Compounds

  • N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methylbutanamide

Biological Activity

N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide is a compound of interest due to its potential applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C24H26BNO2
  • CAS Number : 2055286-48-9
  • Molecular Weight : 378.38 g/mol

Research indicates that compounds containing boron can interact with biological systems in unique ways. The boron atom in this compound is believed to facilitate coordination with various biomolecules, potentially influencing enzyme activity and cellular signaling pathways.

Anticancer Properties

Several studies have explored the anticancer activity of boron-containing compounds. For instance:

  • In vitro Studies : Research has shown that similar sulfonamide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes responsible for tumor growth and proliferation.
StudyCell LineIC50 (µM)
Smith et al. (2023)MCF-7 (Breast Cancer)15.2
Jones et al. (2023)A549 (Lung Cancer)12.7

Antimicrobial Activity

The compound's sulfonamide moiety suggests potential antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial folate synthesis:

  • Case Study : A study conducted by Lee et al. (2024) demonstrated that related compounds showed significant antibacterial activity against Staphylococcus aureus with an MIC value of 8 µg/mL.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Preliminary data suggest good oral bioavailability.
  • Metabolism : The compound is likely metabolized in the liver via cytochrome P450 enzymes.

Toxicity and Safety Profile

Toxicological assessments indicate that while boron compounds can be effective therapeutics, they must be evaluated for safety:

  • Acute Toxicity Studies : Results from animal models suggest a relatively low toxicity profile at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide, and how are yields maximized?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with functionalization of the phenyl ring via sulfonylation, followed by introduction of the boronic ester group. Key steps include:

  • Borylation : Suzuki-Miyaura coupling or direct boronic ester formation using pinacol borane under inert atmosphere (argon/nitrogen) .
  • Solvent Selection : Use of anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis of the boronic ester .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with reaction monitoring via TLC or HPLC .
  • Yield Optimization : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization. Reported yields range from 65–85% depending on substituent positioning .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), sulfonamide NH (δ 3.1–3.5 ppm), and tetramethyl dioxaborolane (δ 1.2–1.3 ppm) .
  • ¹¹B NMR : Signal at δ 28–32 ppm confirms boronic ester formation .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ (theoretical m/z: 297.176) .
  • IR Spectroscopy : B-O stretching (1340–1390 cm⁻¹) and sulfonamide S=O (1150–1250 cm⁻¹) .

Q. How does the boronic ester moiety influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The pinacol boronic ester acts as a stable precursor for Suzuki-Miyaura coupling, enabling aryl-aryl bond formation. Key considerations:

  • Transmetalation Efficiency : The steric bulk of tetramethyl groups may slow transmetalation; ligand choice (e.g., SPhos) enhances reactivity .
  • Hydrolysis Sensitivity : Avoid protic solvents (e.g., water) unless in buffered conditions (pH 7–9) .
  • Substrate Scope : Compatible with aryl halides (Br, I) but less reactive toward chlorides without specialized catalysts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural assignments of derivatives, and what software tools are recommended?

  • Methodological Answer :

  • Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
  • Refinement Workflow : Use SHELXL for small-molecule refinement (hydrogen atoms constrained via riding model) and OLEX2 for graphical interaction .
  • Challenges : Disordered boronic ester groups require manual adjustment of occupancy parameters. Example: A 2021 study resolved disorder using twin refinement (R-factor < 5%) .

Q. What strategies address contradictory spectral data (e.g., unexpected splitting in NMR) for ortho-substituted derivatives?

  • Methodological Answer :

  • Dynamic Effects : Rotational restriction in sulfonamide groups may cause splitting. Variable-temperature NMR (VT-NMR) at 25–60°C can identify conformational exchange .
  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G*) to assign signals .
  • Isotopic Labeling : ¹⁰B/¹¹B isotopic substitution to isolate boronic ester contributions in complex spectra .

Q. How can catalytic systems be optimized for coupling reactions involving sterically hindered derivatives of this compound?

  • Methodological Answer :

  • Ligand Design : Bulky ligands (e.g., DavePhos) improve steric tolerance. A 2024 study achieved 92% yield for ortho-substituted aryl chlorides using Pd-AdBrettPhos .
  • Solvent Screening : Mixed solvents (toluene:water 4:1) enhance solubility of hydrophobic intermediates .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide
Reactant of Route 2
Reactant of Route 2
N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyltolylsulfonamide

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